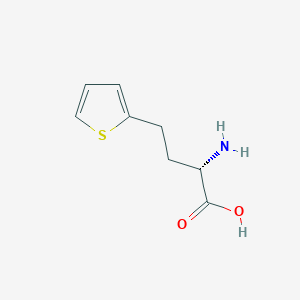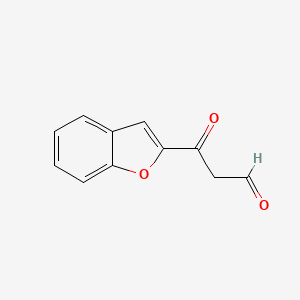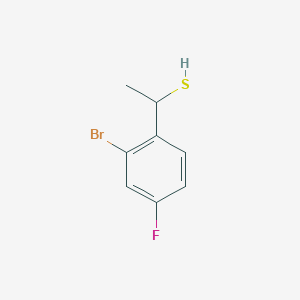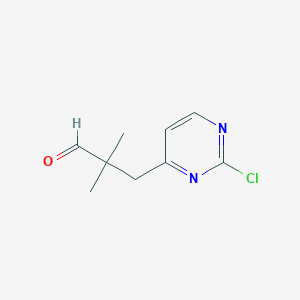
3-(2-Chloropyrimidin-4-yl)-2,2-dimethylpropanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Chloropyrimidin-4-yl)-2,2-dimethylpropanal is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloropyrimidin-4-yl)-2,2-dimethylpropanal typically involves the reaction of 2,4-dichloropyrimidine with a suitable aldehyde under specific conditions. One common method involves the use of dimethoxyethane as a solvent and aluminum chloride as a catalyst. The reaction is carried out at a temperature range of 25-30°C for 24 hours, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Chloropyrimidin-4-yl)-2,2-dimethylpropanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The chlorine atom on the pyrimidine ring can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve the use of bases such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of 3-(2-Chloropyrimidin-4-yl)-2,2-dimethylpropanoic acid.
Reduction: Formation of 3-(2-Chloropyrimidin-4-yl)-2,2-dimethylpropanol.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(2-Chloropyrimidin-4-yl)-2,2-dimethylpropanal has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-(2-Chloropyrimidin-4-yl)-2,2-dimethylpropanal involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors involved in various biological processes. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects . The exact molecular targets and pathways depend on the specific application and context of its use.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichloropyrimidine: A precursor used in the synthesis of 3-(2-Chloropyrimidin-4-yl)-2,2-dimethylpropanal.
3-(2-Chloropyrimidin-4-yl)-1-methylindole: A related compound with similar structural features but different biological activities.
N-(2-Chloropyrimidin-4-yl)-N,2,3-dimethyl-2H-indazol-6-amine: Another pyrimidine derivative with distinct applications.
Uniqueness
This compound is unique due to its specific structural features, including the presence of both an aldehyde group and a chloropyrimidine moiety. This combination of functional groups allows for diverse chemical reactivity and potential applications in various fields. Its ability to undergo multiple types of chemical reactions and its potential biological activities make it a valuable compound for scientific research.
Propiedades
Fórmula molecular |
C9H11ClN2O |
|---|---|
Peso molecular |
198.65 g/mol |
Nombre IUPAC |
3-(2-chloropyrimidin-4-yl)-2,2-dimethylpropanal |
InChI |
InChI=1S/C9H11ClN2O/c1-9(2,6-13)5-7-3-4-11-8(10)12-7/h3-4,6H,5H2,1-2H3 |
Clave InChI |
WQZXYKSLPXYLJU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CC1=NC(=NC=C1)Cl)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(Furan-2-yl)methyl]cyclobutane-1-carbaldehyde](/img/structure/B13308565.png)
![Pyrido[3,4-d]pyrimidin-2-amine](/img/structure/B13308569.png)
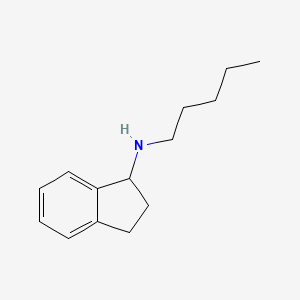
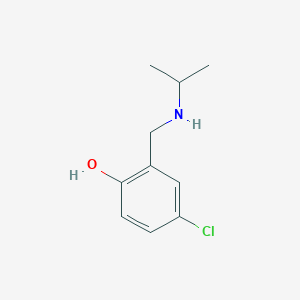
![2-Fluoro-2-[4-(methylsulfanyl)phenyl]acetic acid](/img/structure/B13308583.png)

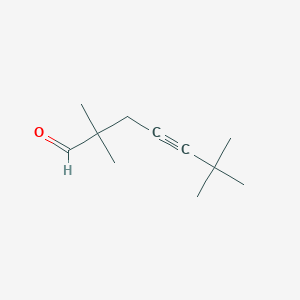
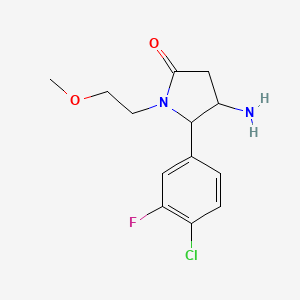
![[(5-Bromothiophen-2-YL)methyl][2-(diethylamino)ethyl]amine](/img/structure/B13308610.png)
![4-[(Pent-1-yn-3-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13308613.png)
